Dodecyl butyrate

Description

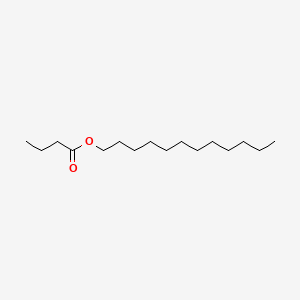

Structure

2D Structure

3D Structure

Properties

CAS No. |

3724-61-6 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

dodecyl butanoate |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h3-15H2,1-2H3 |

InChI Key |

JEPXJYKYHMEESP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCC |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCC |

density |

0.857-0.862 (20°) |

Other CAS No. |

3724-61-6 |

physical_description |

Liquid; Slightly fruity light aroma |

solubility |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for Dodecyl Butyrate

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and selective alternative to traditional chemical methods for producing esters like dodecyl butyrate (B1204436). Lipases are the primary enzymes employed for this purpose due to their ability to catalyze esterification reactions in non-aqueous environments. scielo.br

Lipase-Catalyzed Esterification of Dodecyl Butyrate

The core of enzymatic this compound synthesis lies in the esterification of dodecanol (B89629) with butyric acid, catalyzed by a lipase (B570770). This reaction is reversible, and various strategies are used to drive the equilibrium towards the formation of the ester. scielo.br

The choice of lipase is critical for efficient this compound synthesis. Researchers have investigated a range of microbial lipases for their catalytic activity and stability.

Candida antarctica : Lipase B from Candida antarctica (CALB) is one of the most extensively used and effective biocatalysts for esterification reactions. thieme-connect.comdoi.org It is known for its high stability and broad substrate specificity. thieme-connect.compan.olsztyn.pl CALB is a thermostable enzyme, and its catalytic activity can be enhanced at higher temperatures. thieme-connect.com Studies have shown that Candida antarctica produces two main lipases, Lipase A (CALA) and Lipase B (CALB), with molecular weights of approximately 52 kDa and 36 kDa, respectively. pan.olsztyn.pl Both have been successfully used in the synthesis of various esters. nih.gov

Rhizopus oryzae : Lipases from Rhizopus oryzae (formerly Rhizopus delemar) have also been a subject of significant research. scispace.comasm.org These lipases are 1,3-regiospecific and are synthesized as a precursor enzyme. mdpi.com The mature lipase has a molecular weight of about 29 kDa. scispace.comoup.com The production and activity of Rhizopus oryzae lipase can be influenced by the presence of a prosequence, a short chain of amino acids that can play a role in the enzyme's stability and interaction with substrates. mdpi.com

Other lipases, such as those from Rhizomucor miehei and Mucor javanicus, have also been explored for the synthesis of various flavor esters, indicating their potential applicability in this compound production. nih.govsci-hub.se

Table 1: Characterization of Lipases Used in Ester Synthesis

| Lipase Source | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Candida antarctica Lipase A (CALA) | ~52 | 7.5 | >90 |

| Candida antarctica Lipase B (CALB) | ~36 | 6.0 | 35-50 |

| Rhizopus oryzae | ~29-35 | 8.0-9.0 | 37-40 |

To maximize the yield and efficiency of this compound synthesis, it is crucial to optimize various reaction parameters.

The molar ratio of the substrates, dodecanol and butyric acid, significantly impacts the conversion to this compound. In thermodynamically controlled reactions like esterification, using an excess of one of the substrates can shift the equilibrium towards product formation. researchgate.net However, an excessive amount of either the alcohol or the acid can lead to enzyme inhibition or create a suboptimal reaction environment. redalyc.org For the synthesis of various esters, optimal molar ratios have been found to vary, and determining the ideal ratio for this compound synthesis is a key aspect of process optimization. Studies on similar ester syntheses have shown that the optimal molar ratio can range from equimolar to a significant excess of one reactant. mdpi.comredalyc.org

The concentration of the lipase directly influences the rate of the reaction. Increasing the enzyme concentration generally leads to a higher initial reaction rate and can result in higher conversion in a shorter time. redalyc.org However, there is a point of diminishing returns where adding more enzyme does not proportionally increase the yield, and it becomes economically unfeasible. mdpi.com The optimal biocatalyst loading depends on factors such as the specific activity of the lipase preparation (free or immobilized) and the other reaction conditions. Research on butyl butyrate synthesis showed that biocatalyst mass had a significant effect, with an optimal amount leading to maximum production. redalyc.org

Temperature is a critical parameter that affects both the reaction rate and the stability of the lipase. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point. analis.com.my Beyond this optimal temperature, the enzyme can undergo thermal denaturation, leading to a loss of activity. akademisains.gov.my For instance, the optimal temperature for the hydrolytic activity of Candida antarctica lipase was found to be 35°C, with a sharp decrease in activity above 45°C. pan.olsztyn.pl In contrast, some studies on ester synthesis have reported optimal temperatures around 50°C to 65°C. analis.com.mymdpi.com The choice of the optimal temperature is therefore a trade-off between maximizing the reaction rate and ensuring the long-term stability and reusability of the biocatalyst. akademisains.gov.my

Table 2: Influence of Temperature on Butyrate Ester Synthesis

| Lipase/Ester System | Temperature Range (°C) | Optimal Temperature (°C) | Observation |

|---|---|---|---|

| Candida rugosa lipase / Butyl butyrate | 30-60 | 30 | Esterification yield decreased as temperature increased. akademisains.gov.my |

| Immobilized Candida rugosa lipase / Butyl butyrate | 30-60 | 50 | Yield increased up to 50°C and then slightly decreased. akademisains.gov.my |

| Aspergillus niger lipase / Butyl butyrate | 30-60 | 60 | Higher temperatures led to higher production. redalyc.org |

| Geobacillus zalihae T1 lipase / Galactose oleate | 50-80 | 65 | Conversion increased with temperature up to 65°C. analis.com.my |

Optimization of Bioreaction Parameters

Mass Transfer Limitations and Agitation Speed

In enzyme-catalyzed reactions, particularly those involving insoluble enzymes in organic solvents, the interaction between the enzyme and substrate molecules can be hindered by external diffusion. jst.go.jp This phenomenon, known as mass transfer limitation, can negatively impact the catalytic activity of the enzyme. jst.go.jp By increasing the speed of agitation, external mass transfer limitations can be minimized, ensuring that the enzyme is well-dispersed within the reaction mixture and facilitating better contact with the substrates. jst.go.jp However, excessively high agitation speeds can lead to high mechanical energy input and overheating, which may necessitate cooling and increase operational costs. uminho.pt Therefore, optimizing the agitation speed is a critical parameter in maximizing the reaction yield and efficiency. jst.go.jp Studies have shown that there is an optimal range for agitation speed; for instance, in one study, increasing the agitation speed from 80 rpm to 240 rpm significantly reduced external diffusion limitations. jst.go.jp

Impact of Organic Solvent Systems on Biocatalysis

The choice of an organic solvent as the reaction medium can significantly influence enzymatic reactions. researchgate.net Organic solvents can enhance the solubility of non-polar substrates, shift the reaction equilibrium towards synthesis by suppressing water-dependent side reactions, and prevent microbial contamination. researchgate.netscielo.br However, the presence of organic solvents can also lead to enzyme inactivation and may present mass transfer limitations in heterogeneous systems. researchgate.net

The properties of the solvent, such as its hydrophilicity, play a crucial role. researchgate.net For instance, water-miscible co-solvents like alcohols can increase the hydrophilicity of the organic solvent, leading to stronger interactions between the solvent and the enzyme, which may lower enzymatic activity. researchgate.net The selection of an appropriate solvent is a key aspect of "medium engineering," a strategy to enhance enzyme properties like thermal stability and selectivity. muni.cz

| Solvent Property | Impact on Biocatalysis | Reference |

| Increased Substrate Solubility | Enhances reaction yield by making non-polar substrates more available to the enzyme. | researchgate.net |

| Suppression of Water-Dependent Reactions | Shifts the reaction equilibrium towards ester synthesis rather than hydrolysis. | researchgate.netscielo.br |

| Prevention of Microbial Contamination | Organic solvents can create an environment that is inhospitable to microbial growth. | researchgate.net |

| Enzyme Inactivation | Direct contact with certain organic solvents can denature the enzyme, reducing its activity. | researchgate.net |

| Mass Transfer Limitations | In systems with immobilized enzymes, the solvent can affect the diffusion of substrates and products. | researchgate.net |

Strategies for Biocatalyst Immobilization and Reuse in this compound Production

Immobilizing enzymes on solid supports is a widely adopted strategy to enhance their stability and facilitate their recovery and reuse, which is crucial for the economic viability of industrial processes. cabidigitallibrary.org Immobilization can be achieved through methods such as adsorption, entrapment, covalent coupling, or cross-linking. rsc.org This technique not only simplifies the separation of the biocatalyst from the reaction mixture but can also improve the enzyme's operational stability under various conditions, including extreme pH and temperatures. cabidigitallibrary.org

However, immobilization can also present challenges. Mass transfer limitations can arise, where the substrate concentration within the immobilized particle is lower than in the bulk solution, leading to a decrease in the observed reaction rate. rsc.org Despite this, the benefits often outweigh the drawbacks. For example, immobilized lipases have demonstrated the potential for reuse over multiple cycles. In the synthesis of butyl butyrate, an immobilized lipase retained over 80% of its initial activity after four successive reaction cycles. mdpi.comcsic.es Similarly, another study showed that immobilized cells could be reused for at least three cycles, maintaining 80% of their productivity from the first cycle. uminho.pt

| Immobilization Benefit | Description | Reference |

| Enhanced Stability | Immobilization can protect the enzyme from harsh reaction conditions, improving its operational stability. | cabidigitallibrary.org |

| Easy Separation and Reuse | The immobilized enzyme can be easily recovered from the reaction mixture, allowing for its use in multiple batches or continuous processes. | cabidigitallibrary.org |

| Improved Process Economics | The ability to reuse the enzyme significantly reduces the overall cost of the biocatalyst. | cabidigitallibrary.org |

Green Chemistry Principles in Biocatalytic this compound Production

The application of green chemistry principles to the synthesis of this compound focuses on developing more environmentally friendly and sustainable processes.

Development of Solvent-Free Bioreactor Systems

A significant advancement in green chemistry is the development of solvent-free systems for enzymatic ester synthesis. researchgate.net In these systems, one of the substrates, typically the alcohol in excess, also acts as the solvent, eliminating the need for potentially hazardous organic solvents. researchgate.netethz.ch This approach is particularly favored in the food and cosmetics industries. scielo.brresearchgate.net

Solvent-free systems offer several advantages, including reduced environmental impact and simplified downstream processing. nih.gov However, the reaction environment in a solvent-free system is dynamic, with the medium's properties changing as the reaction progresses from substrates to products. researchgate.net Despite these complexities, high yields have been achieved. For instance, a whole-cell based solvent-free system for biodiesel production achieved a 97% yield and demonstrated excellent reusability of the biocatalyst. nih.gov The optimization of parameters like the acid-to-alcohol molar ratio and biocatalyst loading is crucial for achieving high conversion rates in these systems. researchgate.net

Exploration of Renewable Feedstocks and Sustainable Production

A key aspect of sustainable production is the utilization of renewable feedstocks. hackmd.io Bio-based butyric acid, derived from the fermentation of renewable resources like plant-based materials and organic waste, presents a sustainable alternative to synthetic butyric acid produced from petrochemicals. hackmd.io The use of such renewable feedstocks significantly reduces the environmental footprint of the production process. hackmd.io

Research is actively exploring the use of various agricultural byproducts and residues for the production of chemicals like butyric acid. mdpi.com For example, sugars derived from sweet sorghum juice and bagasse have been successfully fermented to produce butyric acid. researchgate.net This trend towards bio-based chemicals is driven by increasing environmental concerns and a growing demand for sustainable and eco-friendly production methods. hackmd.io Surfactants derived from natural sources such as microbes and plants, known as "bio-based" or "oleo" surfactants, are also gaining traction as more biocompatible and biodegradable alternatives to their petrochemical-based counterparts. nih.govacs.org

Chemical Synthesis Pathways

While biocatalytic methods are gaining prominence, traditional chemical synthesis pathways for esters like this compound remain relevant. These methods typically involve the direct esterification of a carboxylic acid (butyric acid) and an alcohol (dodecanol) in the presence of an acid catalyst. Another common approach is transesterification, where an existing ester is reacted with an alcohol to produce the desired ester. While often efficient, these chemical routes can require more severe reaction conditions and may generate more waste compared to biocatalytic processes. acs.org The choice between chemical and biocatalytic synthesis often depends on factors such as cost, desired purity, and environmental considerations. acs.org

Direct Esterification Reactions with Acid Catalysis

Direct esterification, also known as Fischer-Speier esterification, is a cornerstone of ester synthesis. This acid-catalyzed condensation reaction involves the direct reaction of a carboxylic acid (butyric acid) with an alcohol (1-dodecanol) to form the ester (this compound) and water as a byproduct. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing water or using an excess of one reactant. nii.ac.jp The choice of acid catalyst is critical and can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants.

Dodecylbenzenesulfonic Acid (DBSA): DBSA is a particularly effective catalyst for the esterification of long-chain, hydrophobic molecules. nii.ac.jp It functions as a Brønsted acid-surfactant catalyst, meaning it not only provides the necessary protons to activate the carbonyl group of the carboxylic acid but also acts as a surfactant to form micelles or microemulsions. researchgate.netmdpi.comgoogleapis.com This dual functionality enhances the mutual solubility of the non-polar 1-dodecanol (B7769020) and the more polar butyric acid, increasing the reaction rate and conversion, even at milder temperatures. researchgate.netgoogle.com The amphiphilic nature of DBSA helps to create a large interfacial area, facilitating the interaction between reactants and efficiently removing the water byproduct from the reaction site into the aqueous phase of the microemulsion. researchgate.netmdpi.com This approach can lead to high conversion rates, ranging from 74% to 99% under optimized conditions. google.com

Sulfuric Acid (H₂SO₄): A conventional and highly effective homogeneous catalyst, sulfuric acid is widely used due to its strong acidity and low cost. nii.ac.jporgsyn.org It efficiently protonates the carbonyl oxygen of butyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 1-dodecanol. However, its use is not without drawbacks. The high corrosivity (B1173158) of sulfuric acid requires specialized equipment, and its separation from the final product can be challenging, often involving neutralization steps that generate waste. orgsyn.org Furthermore, at the high temperatures that may be required for the esterification of higher boiling point alcohols like 1-dodecanol, sulfuric acid can promote side reactions such as dehydration of the alcohol to form alkenes or ether formation. nii.ac.jpgoogle.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst separation, recovery, and reuse, contributing to more sustainable and cost-effective processes. researchgate.net

Ion Exchange Resins: Solid acid catalysts, particularly sulfonic acid-based ion-exchange resins like Amberlyst-15, are effective alternatives to liquid acids. researchgate.netp2infohouse.org These resins consist of a porous polymer matrix (commonly polystyrene) functionalized with sulfonic acid groups (-SO₃H), which provide the catalytic sites. p2infohouse.org Their use circumvents the corrosion and separation issues associated with mineral acids. scielo.br The synthesis of esters using ion-exchange resins can achieve high conversions, and the catalyst can be easily filtered off from the reaction mixture and reused for multiple cycles. researchgate.netacs.org The efficiency of these catalysts can be influenced by their physical properties, such as pore size and surface area, which determine the accessibility of the active sites to the reactant molecules. p2infohouse.org

Metal Salts: Certain metal salts can function as Lewis acid catalysts in esterification reactions, although they are generally less common than Brønsted acids for this purpose. scielo.br Compounds like tin salts may be used, but they often require higher reaction temperatures to achieve significant conversion rates. scielo.brgoogle.com The development of metal-based catalysts, including those supported on various materials, is an active area of research aiming to create more efficient and selective catalytic systems for a range of organic transformations. nih.govresearchgate.net

To maximize the yield of this compound via direct esterification, several reaction parameters must be carefully optimized. The interplay between these factors is crucial for shifting the reaction equilibrium towards the product. akademisains.gov.my

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as alcohol dehydration or catalyst degradation, particularly with catalysts like sulfuric acid. nii.ac.jpakademisains.gov.my The optimal temperature represents a balance between achieving a fast reaction rate and maintaining high selectivity for the desired ester. ebi.ac.uk

Molar Ratio of Reactants: According to Le Châtelier's principle, using an excess of one of the reactants (either 1-dodecanol or butyric acid) can drive the equilibrium towards the formation of this compound. nii.ac.jp The optimal molar ratio depends on the specific catalyst and reaction conditions and is often determined experimentally to maximize conversion while considering the cost and difficulty of separating the excess reactant from the product. researchgate.net

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. A higher catalyst loading generally leads to faster conversion. However, there is a point of diminishing returns, and higher concentrations can also increase the likelihood of side reactions and complicate purification. researchgate.netnih.gov

Water Removal: As water is a byproduct, its continuous removal from the reaction mixture is a highly effective strategy to drive the reaction to completion. This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves to the reaction medium. ebi.ac.uk

Table 1: Influence of Reaction Parameters on Esterification Yield

| Parameter | General Effect on Yield | Considerations for Optimization |

|---|---|---|

| Temperature | Increases rate, but can decrease selectivity at very high levels | Balance reaction speed with prevention of side reactions and catalyst stability. nii.ac.jpakademisains.gov.my |

| Molar Ratio (Alcohol:Acid) | Using excess of one reactant increases conversion | Economic cost and ease of removal of the excess reactant. nii.ac.jpresearchgate.net |

| Catalyst Loading | Higher loading increases rate up to a certain point | Cost of catalyst, potential for side reactions, and purification complexity. nih.gov |

| Water Removal | Significantly increases conversion by shifting equilibrium | Choice of method (e.g., azeotropic distillation, molecular sieves) depends on scale and reactants. ebi.ac.uk |

Transesterification Processes for Ester Synthesis

Transesterification is an alternative route to this compound synthesis. This process involves the reaction of an existing ester with an alcohol (1-dodecanol) in the presence of a catalyst. For instance, a short-chain butyrate ester, such as methyl butyrate or ethyl butyrate, can react with 1-dodecanol to form this compound and a more volatile alcohol (methanol or ethanol).

This method is also an equilibrium reaction, and the equilibrium is typically driven forward by removing the more volatile alcohol byproduct through distillation. researchgate.net Transesterification can be catalyzed by acids or bases, but enzymatic catalysis, particularly with lipases, has gained significant attention. scielo.brebi.ac.uk Lipase-catalyzed transesterification offers high selectivity under mild conditions, which prevents the formation of unwanted byproducts often seen in acid- or base-catalyzed reactions. researchgate.net The choice of the initial ester (acyl donor) and the reaction conditions are critical for achieving high yields. ebi.ac.uk

Comparative Analysis of Synthetic Methodologies: Efficiency, Selectivity, and Sustainability

The choice of a synthetic method for this compound production involves a trade-off between efficiency, selectivity, and sustainability.

Efficiency and Selectivity: Homogeneous acid catalysis, especially with strong acids like H₂SO₄, can be highly efficient in terms of reaction speed. However, it may suffer from lower selectivity, leading to byproducts. nii.ac.jp DBSA offers a good balance of efficiency and selectivity for long-chain esters by improving reactant miscibility. researchgate.net Heterogeneous catalysts, such as ion-exchange resins, can provide high selectivity and good yields, though reaction times may be longer compared to homogeneous systems. researchgate.net Enzymatic transesterification is often superior in terms of selectivity, operating under mild conditions that preserve the integrity of the reactants and products. scielo.brresearchgate.net

Sustainability: Sustainability is a key driver in modern chemical synthesis. tandfonline.com

Homogeneous Catalysis: This method is often less sustainable due to the difficulties in catalyst recovery and the generation of corrosive and acidic waste streams that require neutralization. nii.ac.jporgsyn.org

Enzymatic Catalysis: Biocatalysis is often considered a very "green" alternative. Enzymes operate under mild conditions (temperature and pH), are biodegradable, and exhibit high specificity, which reduces the formation of byproducts and simplifies purification. scielo.brnih.gov

Table 2: Comparative Overview of this compound Synthesis Methods

| Methodology | Catalyst Example | Efficiency/Selectivity | Sustainability Profile |

|---|---|---|---|

| Direct Esterification (Homogeneous) | Sulfuric Acid, DBSA | Generally high efficiency; selectivity can be an issue (side reactions). nii.ac.jp DBSA offers improved selectivity for lipophilic substrates. researchgate.net | Low. Difficult catalyst recovery, corrosive, waste generation. nii.ac.jporgsyn.org |

| Direct Esterification (Heterogeneous) | Ion-Exchange Resins | Good efficiency and high selectivity. researchgate.net | High. Easy catalyst separation and reusability, less waste. p2infohouse.org |

| Transesterification (Enzymatic) | Lipases | High selectivity under mild conditions; efficiency can be lower than chemical methods. scielo.brresearchgate.net | Very High. Biodegradable catalyst, mild conditions, minimal byproducts. nih.gov |

Reaction Kinetics and Mechanistic Investigations of Dodecyl Butyrate Formation

Elucidation of Reaction Kinetic Models

The rate and efficiency of dodecyl butyrate (B1204436) synthesis are described by specific kinetic models, which differ for enzymatic and chemical routes.

Enzymatic Reaction Kinetics for Dodecyl Butyrate Synthesis (e.g., Ping-Pong Bi-Bi Mechanism)

The enzymatic synthesis of esters like this compound, typically catalyzed by lipases, is widely accepted to follow a Ping-Pong Bi-Bi mechanism. scielo.brresearchgate.netnih.govscielo.brebi.ac.uk This two-substrate, two-product model involves the sequential binding and release of substrates and products from the enzyme's active site. researchgate.netbiointerfaceresearch.comethernet.edu.et The process begins with the enzyme (E) binding to the first substrate, butyric acid (A), forming an enzyme-substrate complex (EA). This is followed by the formation of an acyl-enzyme intermediate (E-Acyl) and the release of the first product, water (P). The second substrate, dodecanol (B89629) (B), then binds to the acyl-enzyme intermediate to form a second complex (E-AcylB), which subsequently yields the final ester product, this compound (Q), and regenerates the free enzyme. mdpi.com

This mechanism is a common framework for lipase-catalyzed esterification and transesterification reactions. researchgate.netjst.go.jp

The efficiency of an enzymatic reaction is quantified by its intrinsic kinetic parameters, primarily the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km). Vmax represents the highest possible reaction rate when the enzyme is saturated with substrate, while Km indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value suggests a higher affinity of the enzyme for its substrate. jmb.or.kr

These parameters are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to kinetic models like the Michaelis-Menten equation, often using linearization plots such as the Lineweaver-Burk plot. scielo.br For the synthesis of various esters using lipases, these parameters have been extensively studied. For instance, in the lipase-catalyzed synthesis of isoamyl butyrate, the Vmax was determined to be 11.72 µmol/min/mg. nih.gov In another study involving Candida antarctica lipase (B570770) B (CALB) and the hydrolysis of methyl butyrate, the Vmax was 4322.46 U g⁻¹ and the Km was 321.38 mM. nih.gov While specific values for this compound are not always available, data from similar ester syntheses provide valuable insights. For example, a lipase from Bacillus sp. ITP-001 showed a Vmax of 0.102 mM min-1 g-1 and a Km of 14.62 mM for hydrolysis reactions. scielo.br

Table 1: Examples of Kinetic Parameters for Lipase-Catalyzed Reactions

| Enzyme Source | Substrates | Vmax | Km | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Methyl butyrate (hydrolysis) | 4322.46 U g⁻¹ | 321.38 mM | nih.gov |

| Lipase from Bacillus sp. ITP-001 | Olive oil (hydrolysis) | 0.102 mM min⁻¹ g⁻¹ | 14.62 mM | scielo.br |

| Lipase from Anoxybacillus flavithermus HBB 134 | p-nitrophenyl laurate (pNPL) | 500 U/mg | 0.084 mM | jmb.or.kr |

| Lipase from Staphylococcus caprae NCU S6 | p-nitrophenyl palmitate | 262.66 s⁻¹ mM⁻¹ | 0.695 mM | nih.gov |

| Lipase (Lipozyme) | Butyric acid, Isoamyl alcohol | 11.72 µmol/min/mg | 0.00303 M (Acid), 0.00306 M (Alcohol) | nih.gov |

| Candida rugosa Lipase | Butyric acid, Ethyl acetate (B1210297) (transesterification) | 2.861 µmol/min/mg | 0.0746 M (Acid), 0.125 M (Ester) | ebi.ac.uk |

Enzyme activity during this compound synthesis can be hindered by inhibition from both substrates and products. In the context of the Ping-Pong Bi-Bi mechanism, competitive inhibition by the substrates is a common observation. nih.gov For example, in the synthesis of isoamyl butyrate, butyric acid was found to act as a competitive inhibitor. nih.gov This occurs because short-chain acids like butyric acid can lower the pH in the enzyme's microenvironment, potentially leading to its inactivation. scielo.brscielo.br Furthermore, butyric acid can bind unproductively to the acyl-enzyme complex, forming a dead-end intermediate that halts the catalytic cycle. nih.gov

High concentrations of the alcohol substrate can also be inhibitory. nih.gov Similarly, the products of the reaction, this compound and water, can also inhibit the enzyme. Understanding these inhibition patterns is crucial for process optimization, as it may necessitate strategies like the controlled addition of substrates or the in-situ removal of inhibitory products to maintain high reaction rates.

Chemical Esterification Kinetics (e.g., Reaction Order and Rate Constants)

The chemical synthesis of esters, known as Fischer esterification, typically involves reacting a carboxylic acid (butyric acid) with an alcohol (dodecanol) in the presence of an acid catalyst. The kinetics of this reaction are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. sciencemadness.org

Generally, the reaction is reversible, and its rate slows down significantly as it approaches equilibrium, which occurs after about 90% conversion of the limiting reagent. google.com The process often follows second-order kinetics, where the rate is proportional to the concentrations of both the carboxylic acid and the alcohol. The reaction rate can be accelerated by increasing the temperature and using an effective catalyst. sciencemadness.org Continuous processes have been developed for esters like ethyl acetate, where vapor-phase esterification can lead to higher conversions than liquid-phase reactions. sciencemadness.org

Detailed Mechanistic Pathways

The formation of the ester bond in this compound involves specific intermediate steps, whether through enzymatic or chemical catalysis.

Characterization of Intermediate Species in Esterification

In acid-catalyzed chemical esterification, the mechanism involves the protonation of the carbonyl oxygen of butyric acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of dodecanol. This attack forms a tetrahedral intermediate. sciencemadness.org Subsequently, a proton transfer occurs, followed by the elimination of a water molecule, and deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final ester product, this compound. sciencemadness.orgsoton.ac.uk

In enzymatic synthesis, the key intermediate is the acyl-enzyme complex. mdpi.com This is formed after the initial binding of butyric acid to the lipase's active site, which typically contains a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate/Glutamate). researchgate.net The serine residue performs a nucleophilic attack on the carbonyl carbon of the acid, leading to a tetrahedral intermediate stabilized by an "oxyanion hole" in the enzyme's structure. mdpi.comsoton.ac.uk This intermediate then collapses, releasing water and forming the stable acyl-enzyme intermediate. The subsequent binding of dodecanol and its nucleophilic attack on this intermediate leads to the formation of this compound. mdpi.com

Mechanistic Role of Catalysts in this compound Synthesis

The synthesis of this compound from dodecanol and butyric acid is an esterification reaction that is significantly accelerated by catalysts. Both biocatalysts, such as lipases, and chemical catalysts, like strong acids, are employed, each functioning through a distinct mechanism to lower the activation energy of the reaction.

Lipase-Catalyzed Mechanism: Lipases (EC 3.1.1.3) are hydrolases that catalyze the formation of esters in environments with low water activity. scielo.br The most widely accepted model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. nih.govredalyc.orgmdpi.com This mechanism involves a two-step process:

Acyl-Enzyme Complex Formation: The catalytic cycle begins with the nucleophilic attack by the serine residue in the lipase's active site on the carbonyl carbon of butyric acid. This forms a tetrahedral intermediate, which then releases a molecule of water to create a stable acyl-enzyme intermediate. nih.gov

Nucleophilic Attack by Alcohol: The second substrate, dodecanol, then enters the active site. The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently collapses, releasing the this compound ester and regenerating the free enzyme. redalyc.org

Kinetic studies on the synthesis of similar esters, such as isoamyl butyrate and ethyl butyrate, reveal that the reaction can be subject to competitive inhibition by the substrates. nih.govebi.ac.uk High concentrations of butyric acid, a short-chain polar acid, can concentrate in the microaqueous layer surrounding the enzyme, causing a drop in the local pH and leading to enzyme inactivation. nih.gov This can result in the formation of a dead-end intermediate where the acid binds unproductively to the acyl-enzyme complex. nih.gov

Acid-Catalyzed Mechanism: The traditional Fischer esterification relies on strong acid catalysts, such as sulfuric acid or sulfonic acids, to proceed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the activation of the carboxylic acid:

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of butyric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comlibretexts.org

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of dodecanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The intermediate loses a molecule of water, and the resulting protonated ester is then deprotonated to yield the final this compound product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

A notable example is the use of p-dodecylbenzenesulfonic acid (DBSA), which acts as a surfactant-type Brønsted acid catalyst. organic-chemistry.org DBSA possesses both a catalytic acidic head and a long hydrophobic tail. This dual nature allows it to not only protonate the carboxylic acid but also to form inverse microemulsions or aggregates in the reaction medium. google.comnih.gov This surfactant property increases the interfacial area and contact between the non-polar dodecanol and the more polar butyric acid, thereby enhancing the reaction rate even under mild or solvent-free conditions. google.comrsc.orgmdpi.com

Table 1: Comparison of Catalytic Mechanisms in this compound Synthesis

| Catalyst Type | Key Mechanistic Steps | Common Model | Potential Issues | Reference |

|---|---|---|---|---|

| Lipase (e.g., from Candida antarctica) | 1. Formation of acyl-enzyme intermediate. 2. Nucleophilic attack by alcohol. | Ping-Pong Bi-Bi | Substrate inhibition, particularly by butyric acid; pH sensitivity. | nih.govredalyc.orgmdpi.comnih.gov |

| Brønsted Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Elimination of water. | Fischer Esterification (A-AC2) | Requires high temperatures; potential for side reactions. | masterorganicchemistry.commasterorganicchemistry.com |

| Surfactant Acid (e.g., DBSA) | 1. Protonation of carbonyl oxygen. 2. Formation of microemulsion to increase reactant interaction. | Fischer Esterification with enhanced mass transfer | Catalyst recovery can be complex. | organic-chemistry.orggoogle.commdpi.com |

Thermodynamic Principles Governing this compound Esterification

The synthesis of this compound is a reversible reaction, and its progression is governed by fundamental thermodynamic principles. The key parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), which are related by the equation: ΔG = ΔH - TΔS. sparkl.me

The position of the equilibrium is highly sensitive to the concentrations of reactants and products, as described by Le Châtelier's Principle. libretexts.org To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is commonly achieved by:

Using an excess of one reactant, typically the less expensive alcohol (dodecanol). researchgate.net

Continuously removing one of the products, usually water, from the reaction mixture through methods like azeotropic distillation or the use of molecular sieves. sparkl.me

Kinetic and thermodynamic modeling of the esterification of n-butyric acid with 2-propanol using a sulfuric acid catalyst provides insights applicable to this compound synthesis. jchr.orgjchr.org Studies show that reactant conversion increases with higher temperatures and greater catalyst concentration. jchr.orgjptcp.comjptcp.com For example, in the n-butyric acid/2-propanol system, increasing the temperature from 50°C to 70°C significantly enhances the conversion rate, demonstrating the kinetic benefit of higher temperatures. jchr.org

Table 2: Effect of Temperature on Butyric Acid Conversion in a Model Esterification System (Butyric Acid + 2-Propanol)

| Temperature (°C) | Reactant Mole Ratio (Acid:Alcohol) | Catalyst Conc. (wt%) | Approx. Conversion after 120 min (%) | Reference |

|---|---|---|---|---|

| 50 | 1:1 | 3.0 | ~45 | jchr.org |

| 60 | 1:1 | 3.0 | ~55 | jchr.org |

| 70 | 1:1 | 3.0 | ~65 | jchr.org |

Note: Data is from a model system (esterification of n-butyric acid with 2-propanol) and is illustrative of general thermodynamic and kinetic principles. jchr.org

Advanced Analytical Techniques for Dodecyl Butyrate Research

Chromatographic Methods

Chromatographic techniques are pivotal for separating dodecyl butyrate (B1204436) from complex mixtures, allowing for its precise analysis.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like dodecyl butyrate. scioninstruments.com It combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. In GC, the sample is vaporized and separated based on the compound's boiling point and interactions with the stationary phase of the column. scioninstruments.com Subsequently, the mass spectrometer ionizes the separated compounds, providing detailed information on their molecular weight and structure. scioninstruments.com

The development of a robust GC-MS method for this compound analysis involves several key steps. The selection of an appropriate capillary column, such as a DB-5ms, is crucial for achieving good separation. nih.govresearchgate.net Validation of the method ensures its accuracy, precision, and reliability for its intended purpose. mdpi.com

Validation parameters typically include:

Suitability: Ensuring the chromatographic system is fit for the analysis. mdpi.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. mdpi.com

Linearity: Establishing a linear relationship between the concentration of this compound and the instrument's response over a specific range. nih.govmdpi.com For instance, studies on similar compounds have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99. nih.govmdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. nih.govmdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.govmdpi.com

A study on the determination of tributyrin (B1683025) and its metabolite butyrate in rat plasma using GC-MS reported a linear concentration range of 0.1-2.0 µM for tributyrin and 1-20 µM for butyrate. researchgate.net The intra-day and inter-day coefficients of variation were below 10% for tributyrin and generally below 10% for butyrate, with an accuracy ranging from 96.0-110.0%. researchgate.net

Proper sample preparation is critical for accurate GC-MS analysis and often involves extraction, concentration, and sometimes derivatization. scioninstruments.comorganomation.com The choice of solvent is important; volatile organic solvents like hexane (B92381) or dichloromethane (B109758) are commonly used. uoguelph.ca Techniques like solid-phase extraction (SPE) can be employed to concentrate and purify analytes from complex matrices. scioninstruments.comorganomation.com

For certain analytes, derivatization is necessary to increase their volatility and thermal stability, making them more suitable for GC analysis. scioninstruments.comhplcvials.com This process chemically modifies the analyte. hplcvials.com While this compound itself is generally volatile enough for direct GC-MS analysis, understanding derivatization is crucial when analyzing related or less volatile compounds. Common derivatization techniques include silylation, acylation, and esterification. semanticscholar.org For example, in the analysis of short-chain fatty acids, derivatization with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be employed. researchgate.netresearchgate.net

The sensitivity of a GC-MS method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net For instance, a validated GC-MS method for quantifying residual sodium dodecyl sulfate (B86663) (SDS) after its conversion to 1-dodecanol (B7769020) showed an LOD of 1.27 µg/ml and an LOQ of 3.85 µg/ml. nih.gov In another study analyzing short-chain fatty acids, the LODs ranged from 0.064 to 0.067 µM. researchgate.net

| Parameter | Typical Value/Range | Source |

| Linearity (r²) | > 0.99 | nih.govmdpi.com |

| Accuracy | 96.0-110.0% | researchgate.net |

| LOD | 1.27 µg/ml (for a related dodecyl compound) | nih.gov |

| LOQ | 3.85 µg/ml (for a related dodecyl compound) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. hyphadiscovery.comnih.govslideshare.net It is based on the interaction of atomic nuclei with an external magnetic field. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for detailed structural analysis. mdpi.comresearchgate.net

For this compound, ¹H NMR and ¹³C NMR are the most common techniques. The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. rsc.orgrsc.org

¹H NMR Data for a Related Compound (Dodecyl Acetate):

This data provides a reference for the types of signals expected for the dodecyl chain. chemicalbook.com

¹³C NMR Data for a Related Compound (Dodecyl Acetate):

This data provides a reference for the carbon signals of the dodecyl chain. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

1H NMR and 13C NMR Applications in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the ester, allowing for unambiguous identification and structural verification. unibz.itnih.gov

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. nih.gov For this compound, the spectrum would exhibit characteristic signals for the protons on the dodecyl chain and the butyrate moiety. The protons closest to the electron-withdrawing oxygen atom of the ester group are the most deshielded and thus appear at the highest chemical shift (downfield). Specifically, the triplet corresponding to the two protons on the carbon adjacent to the ester oxygen (α-CH₂) in the dodecyl group is expected around 4.0-4.1 ppm. The long methylene (B1212753) chain of the dodecyl group would produce a large, complex multiplet in the 1.2-1.7 ppm region, while the terminal methyl group of the dodecyl chain would appear as a triplet around 0.88 ppm. On the butyrate side, the α-methylene protons would present as a triplet around 2.2-2.3 ppm, the β-methylene protons as a sextet around 1.6-1.7 ppm, and the terminal methyl group as a triplet around 0.9-1.0 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. unibz.it The carbonyl carbon of the ester group is highly deshielded and typically appears in the 170-175 ppm range. The carbon atom of the dodecyl chain bonded to the ester oxygen (C-O) is also significantly deshielded, with a chemical shift around 64-65 ppm. The remaining carbons of the dodecyl and butyrate moieties appear at higher fields (lower ppm values), with predictable shifts based on their distance from the ester functional group.

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures. rsc.orgchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Protons (Butyrate Moiety) | Chemical Shift (ppm) | Multiplicity |

| -CH₂-C=O | ~2.25 | Triplet |

| -CH₂-CH₂-C=O | ~1.65 | Sextet |

| CH₃-CH₂- | ~0.95 | Triplet |

| Protons (Dodecyl Moiety) | Chemical Shift (ppm) | Multiplicity |

| -O-CH₂- | ~4.06 | Triplet |

| -O-CH₂-CH₂- | ~1.61 | Quintet |

| -(CH₂)₉- | ~1.26 | Multiplet |

| CH₃-(CH₂)₁₀- | ~0.88 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.

| Carbon (Butyrate Moiety) | Chemical Shift (ppm) |

| C=O | ~173.5 |

| -CH₂-C=O | ~36.2 |

| -CH₂-CH₂-C=O | ~18.4 |

| CH₃-CH₂- | ~13.7 |

| Carbon (Dodecyl Moiety) | Chemical Shift (ppm) |

| -O-CH₂- | ~64.4 |

| -O-CH₂-CH₂- | ~28.7 |

| -(CH₂)₉- (range) | ~22.7 - 31.9 |

| CH₃-(CH₂)₁₀- | ~14.1 |

Quantitative NMR Methodologies

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of analytes in a sample. nih.gov Unlike many other analytical methods, NMR spectroscopy is inherently quantitative because the intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. nih.govmdpi.com This allows for the determination of the absolute or relative concentration of a substance, often without the need for identical calibration standards.

For this compound, qNMR can be employed to:

Determine the purity of a synthesized sample.

Quantify the yield of an esterification reaction.

Analyze the composition of a mixture containing this compound and other components.

The method typically involves adding a known amount of an internal standard to the sample. The internal standard should be a stable compound that does not react with the sample and has at least one signal that is well-resolved from the signals of the analyte. mdpi.com By comparing the integral of a specific, non-overlapping signal from this compound (e.g., the triplet from the -O-CH₂- protons at ~4.06 ppm) to the integral of a known signal from the internal standard, the precise concentration of the this compound can be calculated. The accuracy and high reproducibility of qNMR make it a valuable tool in quality control and research settings. nih.gov

Orthogonal Comparison of NMR and GC-MS for Specific Research Applications

Both Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of volatile esters like this compound. However, they provide different and complementary (orthogonal) information, making them suitable for different research applications. nih.govpsu.edu

NMR Spectroscopy offers unparalleled insight into the molecular structure in a non-destructive manner. nih.gov It is the definitive method for structural elucidation, providing detailed information about the connectivity of atoms in the molecule. For this compound, NMR can confirm the ester linkage and the specific isomers present. Its quantitative nature (qNMR) is highly reproducible and less susceptible to matrix effects than MS. nih.govpsu.edu However, NMR generally has lower sensitivity compared to GC-MS. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. chemijournal.com This technique excels at separating volatile components in a complex mixture and identifying them based on their mass spectra and retention times. GC-MS offers exceptional sensitivity, making it ideal for detecting trace amounts of this compound or related impurities. nih.govpsu.edu The primary drawbacks are that it is a destructive technique and can be more susceptible to matrix interferences, which may affect quantification accuracy. nih.gov

The choice between NMR and GC-MS depends on the research goal. For definitive structural confirmation and accurate quantification at higher concentrations, NMR is superior. For screening complex mixtures and detecting trace-level components or impurities, GC-MS is the preferred method. nih.gov

Orthogonal Comparison: NMR vs. GC-MS for this compound Analysis

| Feature | NMR Spectroscopy | GC-MS |

| Principle | Measures the absorption of radiofrequency by atomic nuclei in a magnetic field. | Separates compounds by volatility/polarity, then detects by mass-to-charge ratio. |

| Sensitivity | Lower (typically μg to mg range). nih.govpsu.edu | Higher (typically pg to ng range). nih.govpsu.edu |

| Sample Preparation | Minimal; sample is dissolved in a deuterated solvent. | Often requires derivatization for non-volatile compounds; sample must be volatile. |

| Analysis Type | Non-destructive. nih.gov | Destructive. |

| Information Provided | Detailed molecular structure, atom connectivity, stereochemistry, and quantification. unibz.it | Molecular weight, fragmentation patterns, and separation of mixture components. |

| Quantitative Accuracy | High, excellent repeatability, and minimal matrix effects. nih.govpsu.edu | Good, but can be influenced by matrix effects and ionization efficiency. nih.gov |

| Primary Application | Structural elucidation, purity assessment, and quantification of major components. researchgate.net | Identification of components in complex mixtures, trace analysis, and impurity profiling. nih.gov |

Development and Application of Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex samples. chemijournal.comchromatographytoday.com The combination leverages the strengths of each technique to provide a more comprehensive analysis than either could achieve alone. ijfmr.com For a compound like this compound, the most relevant hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), though others like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR) also have important applications in related fields. chromatographytoday.comindianbotsoc.org

GC-MS is the quintessential hyphenated technique for volatile and semi-volatile compounds. chemijournal.com In the context of this compound research, GC-MS is used to:

Identify and Quantify in Mixtures: Separate this compound from starting materials (dodecanol, butyric acid), byproducts, or other components in a product formulation.

Detect Impurities: The high sensitivity of MS allows for the detection of trace impurities that might affect product quality or fragrance profile.

Monitor Reactions: Track the progress of esterification by measuring the disappearance of reactants and the appearance of the this compound product over time.

The development of LC-MS has broadened the scope of hyphenated techniques to include non-volatile, thermally unstable, and polar compounds. indianbotsoc.org While this compound is amenable to GC, LC-MS could be employed in metabolomics or environmental studies where it is present in a complex matrix with a wide variety of other molecules. nih.gov

LC-NMR , another advanced hyphenated technique, combines the separation power of HPLC with the structure-elucidating capability of NMR. ijfmr.com This allows for the direct structural analysis of individual components as they are separated from a mixture, which is invaluable for identifying unknown impurities or metabolites without the need for prior isolation. ijfmr.com

The continuous development of these hyphenated systems, featuring enhanced sensitivity, resolution, and faster analysis times, provides increasingly powerful capabilities for the detailed characterization of chemical compounds like this compound in diverse research applications. indianbotsoc.org

Environmental Fate and Biodegradation Pathways of Dodecyl Butyrate

Microbial Degradation Mechanisms

The initial and most critical step in the microbial degradation of dodecyl butyrate (B1204436) is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by extracellular or cell-associated enzymes, such as lipases and esterases, which are ubiquitous among microorganisms. asm.orgacs.orgnih.gov This cleavage yields 1-dodecanol (B7769020) and butyric acid, which are then channeled into distinct metabolic pathways depending on the prevailing redox conditions.

Under aerobic conditions, the biodegradation of dodecyl butyrate proceeds rapidly following the initial hydrolysis. The resulting components, 1-dodecanol and butyric acid, are readily mineralized by a wide range of bacteria.

The 1-dodecanol component is oxidized via a well-established pathway for long-chain alcohols. nih.gov This process involves the sequential action of alcohol dehydrogenases and aldehyde dehydrogenases.

Oxidation to Aldehyde: 1-dodecanol is first oxidized to its corresponding aldehyde, dodecanal.

Oxidation to Fatty Acid: Dodecanal is subsequently oxidized to dodecanoic acid.

β-Oxidation: Dodecanoic acid enters the β-oxidation cycle, where it is catabolized by the sequential removal of two-carbon acetyl-CoA units. lyellcollection.org

The butyric acid component, a short-chain fatty acid, is readily metabolized. It is first activated to its coenzyme A (CoA) thioester, butyryl-CoA, which then undergoes β-oxidation to yield two molecules of acetyl-CoA. wikipedia.org These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating energy for the cell.

The key metabolic intermediates in the aerobic degradation of this compound are summarized in the table below.

| Precursor | Initial Reaction | Metabolic Intermediates | Final Products (Aerobic) |

| This compound | Ester Hydrolysis | 1-Dodecanol, Butyric Acid | CO₂, H₂O |

| 1-Dodecanol | Oxidation | Dodecanal, Dodecanoic Acid | Acetyl-CoA (via β-oxidation) |

| Butyric Acid | β-Oxidation | Butyryl-CoA | Acetyl-CoA |

In the absence of oxygen, the biodegradation of this compound follows a different route, often involving syntrophic interactions between different microbial groups. Following the initial hydrolysis to 1-dodecanol and butyric acid, the subsequent degradation is slower than in aerobic environments.

The anaerobic degradation of 1-dodecanol is less documented than its aerobic counterpart, but studies on similar long-chain alcohols indicate that they can be degraded anaerobically. oecd.org The pathway is presumed to involve oxidation to dodecanoic acid, which is then broken down via β-oxidation.

The anaerobic metabolism of butyrate is well-characterized and is a critical step in anaerobic digestion processes. It is typically performed by obligate anaerobe, proton-reducing bacteria in a syntrophic relationship with methanogenic archaea. asm.orgasm.org

Syntrophic Oxidation: Butyrate is oxidized to acetate (B1210297) and hydrogen gas (H₂). asm.orgresearchgate.net

Methanogenesis: The resulting acetate and hydrogen are then utilized by methanogens to produce methane (B114726) (CH₄) and carbon dioxide (CO₂). wikipedia.orgasm.org The constant removal of H₂ by the methanogens is crucial as it keeps the partial pressure of hydrogen low, making the oxidation of butyrate thermodynamically favorable. asm.orgacs.org

The primary byproducts of anaerobic this compound degradation are methane and carbon dioxide, with acetate and hydrogen gas as key transient intermediates.

| Precursor | Anaerobic Pathway | Key Byproducts/Intermediates | Final Products (Anaerobic) |

| This compound | Hydrolysis & Fermentation | 1-Dodecanol, Butyric Acid | CH₄, CO₂ |

| Butyric Acid | Syntrophic Oxidation | Acetate, Hydrogen (H₂) | CH₄, CO₂ |

While specific studies isolating microorganisms on this compound are scarce, the ability to degrade this compound can be inferred from research on bacteria that metabolize its components or similar ester structures.

Pseudomonas spp. : This genus is renowned for its metabolic versatility and its capacity to degrade a vast array of organic compounds, including hydrocarbons and esters. asm.orgwalshmedicalmedia.com Species such as Pseudomonas aeruginosa are known to produce alkylsulfatases that hydrolyze sodium dodecyl sulfate (B86663) (SDS), releasing 1-dodecanol, which is then metabolized. drugbank.comasm.orgebi.ac.uk Pseudomonas species possess the necessary esterases for the initial hydrolysis and the oxidative pathways to break down both the dodecanol (B89629) and butyrate moieties under aerobic or denitrifying conditions. nih.govnih.gov

Clostridium species : As obligate anaerobes, members of the genus Clostridium are central to anaerobic degradation processes. wikipedia.org Several species are specialists in fermenting substrates to produce butyrate, while others are key syntrophic organisms that degrade butyrate to acetate and hydrogen. wikipedia.orgasm.org Although some Clostridium species have been engineered for ester production, they also possess endogenous esterases that can catalyze ester degradation, highlighting their potential role in the initial hydrolysis of this compound under anoxic conditions. researchgate.netenergy.gov

Factors Influencing Biodegradation Kinetics and Extent

The rate and completeness of this compound biodegradation are not solely dependent on microbial presence but are also heavily influenced by ambient environmental conditions and the molecule's inherent structural properties.

The physical and chemical conditions of the environment dictate microbial activity and enzymatic efficiency.

| Parameter | Influence on Biodegradation | Optimal Range (General) |

| pH | Affects the activity of microbial esterases and dehydrogenases. Extreme pH values can denature enzymes and inhibit microbial growth. | Neutral to slightly alkaline (pH 7.0 - 8.5) is often favorable for many degrading bacteria. researchgate.net |

| Temperature | Directly influences microbial metabolic rates. Rates increase with temperature up to an optimum, beyond which enzymes denature and activity ceases. | Mesophilic conditions (25-37°C) are typically optimal for the degradation of similar compounds by common soil and water bacteria like Pseudomonas. researchgate.net |

| Redox Potential | Determines whether aerobic or anaerobic pathways are active. Oxygen availability leads to faster and more complete mineralization. oup.com | Aerobic conditions (high redox potential) favor rapid degradation. In anaerobic conditions (low redox potential), the presence of alternative electron acceptors (e.g., nitrate, sulfate) is required. nih.govresearchgate.net |

The chemical architecture of this compound plays a significant role in its susceptibility to microbial attack.

Ester Bond : The presence of the ester linkage is a key feature that promotes biodegradability. Esterases are widespread enzymes that readily hydrolyze this bond, initiating the degradation process. acs.org This makes such esters more biodegradable than corresponding hydrocarbon molecules.

Alkyl Chain Length : The long C12 alkyl (dodecyl) chain imparts a hydrophobic character to the molecule, reducing its water solubility. Low water solubility can be a rate-limiting factor for biodegradation, as it decreases the bioavailability of the substrate to microbial cells. oup.comacs.org While readily biodegradable once accessed by enzymes, highly hydrophobic esters may persist longer in environments like sediment due to sorption. oup.com

Lack of Branching : this compound is a linear ester. The absence of branching or complex substituents near the ester bond facilitates easy access for hydrolytic enzymes. researchgate.net Structural complexity, such as alkyl branching, has been shown to dramatically reduce the rate of ester hydrolysis, forcing microorganisms to utilize slower, alternative degradation pathways. researchgate.netresearchgate.net

Ecological Implications of this compound in Environmental Systems

The introduction of this compound into environmental systems, primarily aquatic and terrestrial ecosystems, can have several ecological consequences. These implications are largely tied to its biodegradability and the potential toxicity of the parent compound and its breakdown products.

The primary route of degradation for this compound is expected to be hydrolysis, breaking it down into dodecanol and butyric acid. While this compound itself has low water solubility, its degradation products have different properties. perflavory.com Butyric acid is readily metabolized by a wide range of microorganisms. nih.govresearchgate.net Dodecanol, a long-chain alcohol, can also be degraded by various microbes. ethz.ch

The rate and extent of biodegradation are crucial in determining the ecological impact. Rapid biodegradation would limit the potential for bioaccumulation and chronic toxicity. However, under conditions unfavorable for microbial activity, such as low temperatures or the absence of adapted microbial communities, this compound and its initial degradation products could persist longer. mdpi.com

In aquatic environments, the accumulation of this compound and dodecanol on the surface or in sediments could affect organisms at these interfaces. Surfactant-like properties of such molecules can disrupt cell membranes of aquatic organisms. hibiscuspublisher.com The impact on microbial communities is also a key consideration, as they form the base of aquatic food webs. While some microorganisms can utilize the degradation products as a carbon source, high concentrations could be inhibitory to others, potentially altering the microbial community structure. int-res.comnih.gov

In terrestrial ecosystems, this compound would likely adsorb to soil particles due to its hydrophobic nature. Its degradation would then depend on the soil's microbial population, moisture content, and temperature. mdpi.com The breakdown products, butyric acid and dodecanol, would then be subject to further microbial metabolism.

The potential for ecotoxicity is a significant concern. While specific data on the ecotoxicity of this compound is limited, information on its constituent parts and similar compounds can provide insights. Long-chain esters and alcohols can exhibit toxicity to aquatic organisms by disrupting biological membranes. hibiscuspublisher.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded it poses "no safety concern" at current estimated levels of intake as a flavoring substance, though this evaluation is focused on human consumption rather than broad ecological impacts. fao.org

Table 1: Environmental Considerations for this compound

| Parameter | Implication | Supporting Evidence |

| Biodegradation | Primary degradation is expected via hydrolysis to dodecanol and butyric acid, which are then further metabolized by microorganisms. nih.govresearchgate.netethz.ch | |

| Persistence | Persistence is likely to be low in microbially active environments but may increase under unfavorable conditions (e.g., low temperature). mdpi.com | |

| Bioaccumulation | The potential for bioaccumulation is linked to its hydrophobicity (logP). Rapid metabolism would mitigate this risk. perflavory.com | |

| Ecotoxicity | Potential for toxicity to aquatic organisms through membrane disruption, similar to other long-chain esters and alcohols. hibiscuspublisher.com |

Computational Chemistry and Molecular Modeling of Dodecyl Butyrate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like dodecyl butyrate (B1204436), which possesses distinct hydrophilic and hydrophobic regions, MD simulations are particularly useful for exploring its dynamic behavior in different phases and at interfaces.

Investigation of Interfacial Phenomena and Solute-Solvent Interactions

Dodecyl butyrate's structure, consisting of a polar butyrate head group and a long, nonpolar twelve-carbon tail, makes it an interesting subject for studying interfacial phenomena. MD simulations can model how these molecules arrange themselves at the boundary between two immiscible liquids, such as oil and water. In such systems, this compound is expected to orient with its hydrophilic ester group towards the aqueous phase and its hydrophobic dodecyl chain extending into the nonpolar phase. This behavior is crucial for its function in applications like flavor emulsions and as a surfactant.

Simulations can quantify key parameters such as the orientation angle of the molecule with respect to the interface normal and the density profiles of the solvent and solute across the interface. Solute-solvent interactions are investigated by analyzing the radial distribution functions between specific atoms of this compound and surrounding solvent molecules, revealing the structure of the solvation shells and the strength of interactions.

Interactive Table 1: Representative Parameters in a Molecular Dynamics Simulation of this compound at an Oil-Water Interface

| Parameter | Description | Typical Value/Choice | Purpose in Simulation |

| Force Field | A set of parameters to calculate the potential energy of the system. | GROMOS, CHARMM, AMBER | Defines the interaction strengths between atoms (bonds, angles, electrostatics). |

| Solvent Model | The computational model used to represent solvent molecules. | TIP3P (for water), OPLS-AA (for hexadecane) | Accurately simulates the behavior and properties of the bulk solvents. |

| Ensemble | The statistical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) | Maintains constant thermodynamic conditions throughout the simulation. |

| Simulation Time | The total duration of the simulated physical time. | 100-500 nanoseconds | Allows the system to reach equilibrium and provides sufficient data for analysis. |

| Time Step | The interval between successive calculations of forces and positions. | 2 femtoseconds | Ensures numerical stability while capturing the fastest atomic motions. |

Structural Dynamics and Aggregation Behavior (e.g., micellar encapsulation)

The significant molecular flexibility of this compound, primarily due to its long alkyl chain, is a key determinant of its physical properties. MD simulations allow for the detailed tracking of the molecule's conformational changes over time. The dodecyl chain can adopt numerous arrangements, from fully extended to partially folded, driven by thermal energy and interactions with its environment.

In aqueous solutions, this compound molecules may exhibit aggregation behavior to minimize the unfavorable contact between their hydrophobic tails and water. At sufficient concentrations, they can self-assemble into micellar structures. Simulations can model this process, showing how individual molecules come together to form spherical aggregates with their hydrophobic tails shielded in the core and their polar heads exposed to the water. This is also relevant to the study of this compound within microcapsules, where it can act as a core material. google.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of molecules. These methods provide a fundamental understanding of chemical bonding, molecular orbitals, and the energetics of chemical reactions.

Prediction of Reaction Pathways and Energy Profiles

Quantum chemistry can be used to model chemical reactions involving this compound, such as its enzymatic hydrolysis or synthesis. By calculating the energy of the system along a proposed reaction coordinate, an energy profile can be constructed. This profile reveals the energies of reactants, products, transition states, and any intermediates. For instance, the hydrolysis of this compound by a lipase (B570770) enzyme (a reaction type classified under EC 3.1.1.3) can be modeled to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net This information is vital for understanding reaction kinetics and catalyst efficiency.

Conformational Analysis and Molecular Orbital Theory

Conformational analysis using quantum chemical methods involves calculating the energies of different spatial arrangements (conformers) of a molecule to identify the most stable forms. For this compound, this analysis focuses on the rotation around the various carbon-carbon single bonds in the dodecyl chain and the ester group. The calculations show that low-energy conformations typically feature extended chain arrangements that minimize steric hindrance.

Molecular Orbital (MO) theory provides a picture of the electronic structure. Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often localized on the ester oxygen atoms, indicating this is where the molecule is most likely to act as an electron donor. The LUMO is typically centered on the carbonyl carbon, identifying it as the most probable site for nucleophilic attack, which is the key step in its hydrolysis.

Interactive Table 2: Hypothetical Conformational Energy Profile for C-O-C-C Dihedral in this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) | Description |

| Anti-periplanar | 180 | 0.0 | Most stable, extended conformation with minimal steric clash. |

| Gauche (+) | +60 | 3.8 | A less stable, folded conformation with some steric interaction. |

| Gauche (-) | -60 | 3.8 | Energetically equivalent to the +gauche conformation. |

| Syn-periplanar (Eclipsed) | 0 | 20.0 | Highest energy, sterically hindered conformation; acts as a rotational barrier. |

Docking and Molecular Recognition Studies in Biocatalytic Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme, to form a stable complex. In the context of this compound, docking is used to study its interaction with enzymes, particularly lipases, which catalyze its synthesis or breakdown.

Docking simulations place the this compound molecule into the active site of a lipase and evaluate the binding affinity using a scoring function. This function estimates the strength of the interaction by considering factors like hydrogen bonds, van der Waals forces, and hydrophobic interactions. The results can predict whether this compound is a good substrate for a particular enzyme and reveal the key amino acid residues in the active site that are responsible for binding and catalysis. This knowledge is invaluable for enzyme engineering and designing efficient biocatalytic processes.

Advanced Research Applications of Dodecyl Butyrate

Role as a Chemical Intermediate in Complex Molecule Synthesis.researchgate.net

As a chemical intermediate, dodecyl butyrate (B1204436) serves as a foundational molecule that can be modified to create more complex and specialized substances. researchgate.net Its structure, featuring a dodecyl ester group, makes it a useful starting point for a variety of chemical transformations. ontosight.ai

Chiral Synthesis and Stereoselective Transformations.ptfarm.pl

The field of chiral synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, represents a significant area of advanced chemical research. ptfarm.plresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. ptfarm.plresearchgate.net The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthesis methods. ptfarm.plresearchgate.net

While direct research on dodecyl butyrate's specific role in complex chiral syntheses is not extensively documented in the provided results, the principles of stereoselective transformations are relevant. For instance, enzymes like esterases are used in the stereoselective hydrolysis of chiral carboxylic acid esters to produce enantiomerically pure acids or alcohols. google.com This biocatalytic approach offers high selectivity under mild conditions. researchgate.net The synthesis of chiral intermediates is crucial for producing many modern drugs, and biocatalysis is increasingly employed to create these complex molecules efficiently and sustainably. researchgate.netacs.org

Synthesis of Specialty Esters.researchgate.net

This compound can serve as a precursor in the synthesis of other specialty esters through processes like transesterification. researchgate.net This reaction involves the exchange of the alcohol or acid portion of an ester with another. For example, the enzymatic synthesis of various flavor esters is an area of active research. researchgate.net Lipases are often used as biocatalysts in these reactions due to their ability to function under mild conditions and their high selectivity. researchgate.net The synthesis of dodecyl pyroglutamate, for instance, has been achieved in a two-step process using a pyroglutamic acid alkyl ester intermediate, with lipases from Candida antarctica B showing good results. researchgate.net

Microwave-assisted enzymatic synthesis is another area of investigation for producing specialty esters, as it can enhance reaction rates and reduce synthesis times compared to conventional heating methods. researchgate.net

Contributions to Sustainable Chemical Processes

The development of sustainable and environmentally friendly chemical processes is a key focus of modern chemistry. Research into this compound aligns with this trend, particularly in the areas of green synthesis and waste reduction.

Development of Eco-Friendly Synthetic Routes.acs.org

Traditional chemical synthesis methods for esters often require high temperatures and strong acid catalysts, which can lead to environmental pollution from waste acid. google.com To address this, research has focused on developing greener alternatives. acs.org

One such approach involves the use of dodecylbenzenesulfonic acid (DBSA) as both a catalyst and a surfactant in an inverse microemulsion system. google.com This method allows for high conversion rates (74% to 99%) under mild conditions and enables the recycling of the DBSA catalyst, making the process more environmentally friendly. google.com